molecular formula C12H11NO2 B14660664 N-Hydroxy-N-(naphthalen-1-yl)acetamide CAS No. 38105-20-3

N-Hydroxy-N-(naphthalen-1-yl)acetamide

Cat. No.: B14660664
CAS No.: 38105-20-3
M. Wt: 201.22 g/mol
InChI Key: GZFSUEIOINCLLZ-UHFFFAOYSA-N
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Description

N-Hydroxy-N-(naphthalen-1-yl)acetamide: is an organic compound with the molecular formula C12H11NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group and an acetamide group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N-(naphthalen-1-yl)acetamide typically involves the reaction of naphthalene derivatives with acetamide under specific conditions. One common method is the acylation of naphthalen-1-amine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of naphthaldehydes or naphthones.

    Reduction: Formation of naphthylamines.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry: N-Hydroxy-N-(naphthalen-1-yl)acetamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes and modulate their activity, making it a valuable tool in biochemical studies.

Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to inhibit certain enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-(naphthalen-1-yl)acetamide involves its interaction with molecular targets such as enzymes. The hydroxyl group can form hydrogen bonds with the active site of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme-targeted therapies.

Comparison with Similar Compounds

    Naphthalene: A simple polycyclic aromatic hydrocarbon with two fused benzene rings.

    Naphthylamine: An amine derivative of naphthalene.

    Naphthaldehyde: An aldehyde derivative of naphthalene.

Uniqueness: N-Hydroxy-N-(naphthalen-1-yl)acetamide is unique due to the presence of both a hydroxyl group and an acetamide group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

38105-20-3

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

N-hydroxy-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C12H11NO2/c1-9(14)13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,15H,1H3

InChI Key

GZFSUEIOINCLLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC2=CC=CC=C21)O

Origin of Product

United States

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